molecular formula C8H16O2 B086261 4,4-Diethoxybut-1-ene CAS No. 10602-36-5

4,4-Diethoxybut-1-ene

Cat. No. B086261
CAS RN: 10602-36-5
M. Wt: 144.21 g/mol
InChI Key: PRCYIYOCMALJCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Diethoxybut-1-ene involves strategies that enable the formation of functionally substituted butenyl units, which can be transferred onto miscellaneous substrates via palladium-promoted cross-coupling reactions or after transmetallation with butyllithium or high-order cyanocuprates. Such methodologies provide efficient access to homoallyl and homocinnamyl skeletons, making 4,4-Diethoxybut-1-ene a versatile building block in organic synthesis (Parrain, Duchěne, & Quintard, 1990).

Molecular Structure Analysis

The molecular structure of compounds related to 4,4-Diethoxybut-1-ene has been extensively studied using density functional theory (DFT). These studies provide insights into the bond angles, bond distances, and spectroscopic properties of these molecules. For instance, DFT calculations with the B3LYP hybrid functional and Pople type 6-311++G(d,p) basis set have been used to describe the spectroscopic properties of related chalcones, demonstrating the applicability of DFT methods in understanding the structure and properties of such compounds (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

4,4-Diethoxybut-1-ene participates in various chemical reactions, illustrating its reactivity and utility in organic synthesis. It undergoes palladium-promoted cross-coupling reactions, allowing for the synthesis of a wide range of products. Additionally, its reactivity has been explored in the context of photocycloaddition reactions, where it serves as a precursor to complex molecular structures, showcasing its versatility in synthetic organic chemistry (Parrain et al., 1990; Keukeleire et al., 1994).

Scientific Research Applications

  • Organic Synthesis Applications :

    • 4,4-Diethoxybut-1-ene is utilized in the efficient synthesis of homoallyl and homocinnamyl skeletons through reactions with 1-tributylstannyl-4,4-diethoxy-but-1-ene. This process involves palladium-promoted cross-coupling reactions or transmetallation with butyllithium or cyanocuprates (Parrain, Duchěne, & Quintard, 1990).
    • 4,4-Diethoxybut-1-ene derivatives are used in nucleophilic acylation reactions. These reactions result in α-substituted ethoxy dienes, useful as reagents for acyl anion equivalents (Prandi & Venturello, 1994).
  • Photocycloaddition Reactions :

    • Intramolecular photocycloaddition reactions of 4-phenoxybut-1-enes, a derivative of 4,4-Diethoxybut-1-ene, have been studied for their potential in synthesizing complex molecular structures (Keukeleire, He, Blakemore, & Gilbert, 1994).
  • Biofuel Research :

    • The pyrolysis chemistry of 1,1-Diethoxybutane, a related compound, has been explored in the context of developing next-generation biofuels. This research includes studying the pyrolysis process using a flow reactor and kinetic modeling (Zeng, Li, Yuan, Zhang, Yang, & Qi, 2019).
  • Polymer Chemistry :

    • Studies on the polymerization of derivatives like 4-methoxy-4-phenylbut-1-ene and 4-chloro-4-phenylbut-1-ene, using heterogeneous catalysts such as AlEt3-VCl3, have been conducted. This research provides insights into the synthesis and properties of polymers derived from 4,4-Diethoxybut-1-ene related compounds (Lopez-Caminos, Fernández-Sánchez, & Rodríguez, 1990).

Safety And Hazards

4,4-Diethoxybut-1-ene is a colorless and flammable liquid. It is associated with several physical hazards, including being an unstable explosive, having a severe projection hazard, and posing a fire or projection hazard .

properties

IUPAC Name

4,4-diethoxybut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYIYOCMALJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292502
Record name 4,4-diethoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxybut-1-ene

CAS RN

10602-36-5
Record name 10602-36-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-diethoxybut-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butenal diethyl acetal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
IV Mineeva - Russian Journal of Organic Chemistry, 2021 - Springer
The allylation of α-hydroxy Schiff bases with 2-substituted functionalized allyl bromides such as methyl 3-(bromomethyl)but-3-enoate, 2-(bromomethyl)-4,4-diethoxybut-1-ene, and …
Number of citations: 2 link.springer.com
X Guinchard, E Roulland - Organic Letters, 2009 - ACS Publications
A concise total synthesis of the very promising antiproliferative macrolide (+)-neopeltolide (1) has been performed in 16 steps. The main steps of this approach are a Ru II -catalyzed …
Number of citations: 93 pubs.acs.org
S Ge, A Meetsma, B Hessen - Organometallics, 2008 - ACS Publications
The sterically demanding guanidine ArNHC(NMe 2 )NAr (Ar = 2,6-diisopropylphenyl, HL) reacts with Y(CH 2 SiMe 3 ) 3 (THF) 2 to give the yttrium dialkyl complex (L)Y(CH 2 SiMe 3 ) 2 (…
Number of citations: 115 pubs.acs.org
DG Wishka, OD Lopez, VF Rudchenko… - … Nucleotides & Nucleic …, 2020 - Taylor & Francis
The lack of effective methods to perform direct β-selective glycosylation reactions with 2-deoxy-1,4-dithio-D-erythro-pentofuranosides has long been a significant stumbling block for the …
Number of citations: 2 www.tandfonline.com
VS Masyuk, IV Mineeva - Russian Journal of Organic Chemistry, 2016 - Springer
Previously unknown tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane was prepared from diethyl acetal of 3-(bromomethyl)but-3-enal and was brought subsequently into a catalytic …
Number of citations: 4 link.springer.com
H Fuwa - Marine drugs, 2016 - mdpi.com
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products. As such, significant efforts have been paid to the …
Number of citations: 51 www.mdpi.com
FC Bres, C Guérard-Hélaine, C Fernandes… - Tetrahedron …, 2013 - Elsevier
Efficient and stereoselective polyhydroxylated nitrocyclitol syntheses were performed via biocatalysed aldol reactions. The key step was based on a one-pot/one-enzyme cascade …
Number of citations: 19 www.sciencedirect.com
C Boyer, M Kamigaito, K Satoh, G Moad - Progress in Polymer Science, 2023 - Elsevier
We survey progress in the development of the processes for radical-promoted single-unit monomer insertion (SUMI) or reversible deactivation radical addition (RDRA), focussing on …
Number of citations: 6 www.sciencedirect.com
JJ Duffield - 1996 - search.proquest.com
The first total synthesis of the furanosesterterpene tetronic acid natural product (22R)-(7E, 12E, 17E)-palominin 9 has been achieved via a convergent synthesis consisting of a total of …
Number of citations: 0 search.proquest.com
H Li, TP Loh - Organic Letters, 2010 - ACS Publications
A highly efficient cascade reaction has been developed using cheap commercially available or easily accessible starting materials. It has the ability to construct highly functionalized six-…
Number of citations: 17 pubs.acs.org

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